molecular formula C9H9NO2 B13058415 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol

Cat. No.: B13058415
M. Wt: 163.17 g/mol
InChI Key: RXSXOEAVQBGCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylacetonitrile with a suitable pyridine derivative under acidic or basic conditions to form the desired fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.

Scientific Research Applications

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or other non-covalent interactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound has a similar fused ring system but differs in the position of the furan and pyridine rings.

    1-(Pyridin-3-yl)ethan-1-ol: This compound features a pyridine ring but lacks the fused furan ring.

Uniqueness

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. The presence of both furan and pyridine rings in a fused system provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-furo[3,2-c]pyridin-2-ylethanol

InChI

InChI=1S/C9H9NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-6,11H,1H3

InChI Key

RXSXOEAVQBGCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C=CN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.